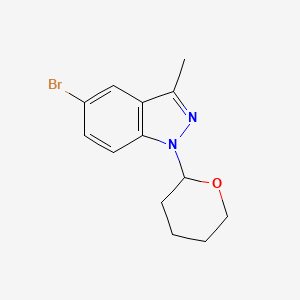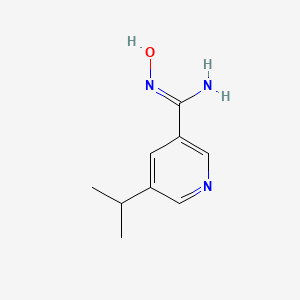
5-Amino-3-(3-methyl-4-pyridyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(3-methyl-4-pyridyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring and a pyridine ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-methyl-4-pyridyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of 3-methyl-4-pyridinecarboxaldehyde with hydrazine derivatives, followed by cyclization to form the triazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions could involve the triazole ring or the pyridine ring, leading to various reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, could occur at the amino group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted triazoles and pyridines.
Applications De Recherche Scientifique
5-Amino-3-(3-methyl-4-pyridyl)-1H-1,2,4-triazole may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-1H-1,2,4-triazole
- 3-Methyl-4-pyridyl-1H-1,2,4-triazole
- 5-Amino-3-phenyl-1H-1,2,4-triazole
Uniqueness
5-Amino-3-(3-methyl-4-pyridyl)-1H-1,2,4-triazole is unique due to the specific substitution pattern on the triazole and pyridine rings, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H9N5 |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
5-(3-methylpyridin-4-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H9N5/c1-5-4-10-3-2-6(5)7-11-8(9)13-12-7/h2-4H,1H3,(H3,9,11,12,13) |
Clé InChI |
XIJPJMCBEXGZOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1)C2=NC(=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-2,4-dichloropyrido[4,3-d]pyrimidine](/img/structure/B13661466.png)
![8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester](/img/structure/B13661476.png)

![2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione](/img/structure/B13661479.png)



![2-(3,4-Dimethoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13661506.png)




![6-Chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13661535.png)

